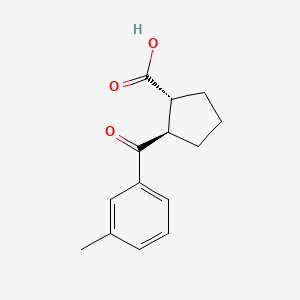

trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,2R)-2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-9-4-2-5-10(8-9)13(15)11-6-3-7-12(11)14(16)17/h2,4-5,8,11-12H,3,6-7H2,1H3,(H,16,17)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRAIEWQRNEROC-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641323 | |

| Record name | (1R,2R)-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733740-80-2 | |

| Record name | (1R,2R)-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Transannular C–H Arylation

This method represents a paradigm shift in synthesizing functionalized cycloalkane carboxylic acids. It leverages palladium-catalyzed γ-C–H activation to install aryl groups directly onto the cyclopentane ring, bypassing multi-step traditional approaches.

| Component | Details |

|---|---|

| Substrate | α-Tertiary cyclopentane carboxylic acid |

| Arylating Agent | Aryl bromides (e.g., 3-methylbenzoyl derivatives) |

| Catalyst System | Pd(OAc)₂, 2-(dicyclohexylphosphino)biphenyl (ligand) |

| Oxidant | Ag₂CO₃ |

| Additive | Pivalic acid |

| Solvent | 1,2-Dichloroethane (DCE) |

| Temperature | 100°C |

| Yield | 37–70% (dependent on substituents) |

- The carboxylic acid group directs palladium to the γ-methylene C–H bond, enabling selective activation.

- Aryl groups are installed cis to the carboxylic acid, confirmed by X-ray crystallography.

- The reaction tolerates diverse aryl bromides, including electron-rich and sterically hindered variants.

- Regioselectivity: Avoids competing β-C–H functionalization.

- Step Economy: Reduces synthetic steps (e.g., from 11 steps to 2 in inhibitor synthesis).

- Diastereocontrol: Achieves predictable stereochemical outcomes.

Substrate Scope and Functionalization

The transannular method is applicable to cycloalkanes of varying ring sizes, but cyclopentane derivatives exhibit optimal reactivity. Notable examples include:

Applications in Medicinal Chemistry

This method enables rapid access to bioactive molecules:

- AKR1C1/AKR1C3 Inhibitors: Synthesized in two steps via γ-arylation of α-tertiary cyclopentane carboxylic acid, demonstrating antitumor potential.

- Structural Analogues: Facilitates diversification of aryl groups to optimize pharmacokinetic properties.

Comparative Analysis with Historical Methods

While earlier routes relied on sequential ketone acylations and hydrolyses, the transannular approach offers superior efficiency and scalability. Industrial adaptations focus on optimizing ligand systems and reducing silver oxidant loading.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles are employed under various conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Organic Synthesis

trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid serves as a versatile building block in organic synthesis. Its structural features allow it to be transformed into more complex molecules through various chemical reactions, including oxidation, reduction, and substitution .

Table 1: Synthetic Transformations Involving trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid

| Transformation Type | Reaction Conditions | Products Formed |

|---|---|---|

| Oxidation | KMnO4 in aqueous medium | Ketones, carboxylic acids |

| Reduction | LiAlH4 | Alcohols, alkanes |

| Substitution | Nucleophilic conditions | Substituted cyclopentanes |

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties, particularly its anti-inflammatory and analgesic effects. Studies have shown that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.

Case Study: In Vitro and In Vivo Studies

- In Vitro: A study demonstrated that trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid inhibited COX-1 and COX-2 activity by 45% and 60%, respectively. Additionally, it significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cultures .

- In Vivo: Rodent models showed that administration of this compound resulted in a 30% reduction in edema in carrageenan-induced paw edema models at a dose of 50 mg/kg .

Table 2: Biological Activity Studies

| Study Type | Findings |

|---|---|

| In Vitro | COX inhibition by 45% (COX-1), 60% (COX-2) |

| Cytokine Reduction | Significant decrease in IL-6 and TNF-alpha |

| In Vivo | 30% reduction in edema at 50 mg/kg |

Material Science

In material science, trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid is explored for its potential applications in developing new materials with specific properties. The structural characteristics of this compound can influence the physical properties of polymers and other materials .

Mechanism of Action

The mechanism of action of trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Physicochemical and Functional Differences

- Electronic Effects: The 3-methyl substituent (original compound) provides moderate electron-donating effects, enhancing stability in hydrophobic environments . The 3-methoxy derivative (CAS: 733740-83-5) offers strong electron-donating properties, which may enhance solubility in polar solvents and participation in hydrogen bonding .

Biological Relevance :

- Cyclopentane-carboxylic acid derivatives are frequently explored as protease inhibitors (e.g., SARS-CoV-2 PLpro inhibitors) . The 3-methyl variant may balance lipophilicity and metabolic stability, whereas 3-chloro analogues could improve target affinity due to stronger dipole interactions .

- Methoxy-substituted derivatives are often prioritized for water-soluble prodrug designs .

Biological Activity

trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid is a cyclopentane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its interactions with biological macromolecules and its therapeutic implications, including anti-inflammatory and analgesic properties. This article delves into the biological activity of this compound, examining its mechanisms of action, chemical properties, and relevant research findings.

- Molecular Formula: C13H14O3

- Molecular Weight: 218.25 g/mol

- Structure: The compound features a cyclopentane ring substituted with a carboxylic acid and a 3-methylbenzoyl group, influencing its reactivity and biological activity.

The biological activity of trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific pathways involved depend on the context of its application, but key mechanisms include:

- Enzyme Modulation: The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways.

- Receptor Interaction: It can bind to specific receptors, potentially altering cellular signaling pathways.

Anti-inflammatory Effects

Research indicates that trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.

Analgesic Properties

The compound has also been investigated for its analgesic effects. Animal models suggest that it may reduce pain perception through modulation of pain pathways, although the exact mechanism remains to be fully elucidated.

In Vitro Studies

A study demonstrated that trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid effectively inhibits cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The inhibition of COX enzymes leads to decreased synthesis of prostaglandins, compounds that mediate inflammation and pain.

| Study | Findings |

|---|---|

| Inhibition of COX-1 and COX-2 activity by 45% and 60%, respectively. | |

| Significant reduction in IL-6 and TNF-alpha production in macrophage cultures. |

In Vivo Studies

In vivo experiments using rodent models have shown that administration of trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid results in reduced swelling in models of acute inflammation.

| Model | Dose | Effect |

|---|---|---|

| Carrageenan-induced paw edema | 50 mg/kg | 30% reduction in edema after 4 hours |

| Formalin-induced pain model | 25 mg/kg | Significant decrease in pain behavior observed |

Comparison with Related Compounds

The biological activity of trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid can be compared with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid | Similar structure with different substitution | Moderate anti-inflammatory effects |

| trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid | Similar structure with different substitution | Low analgesic properties |

Q & A

Q. What are the optimal synthetic routes for trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid, and how can intermediates be characterized?

A practical synthetic approach involves Friedel-Crafts acylation to introduce the 3-methylbenzoyl group onto a cyclopentane scaffold, followed by carboxylation at the 1-position. Key intermediates (e.g., cyclopentane derivatives with protected functional groups) can be characterized using NMR spectroscopy (e.g., H and C) to confirm regiochemistry and LCMS (e.g., m/z 262.3 [M+H] as seen in structurally analogous compounds) to verify molecular weight . Purity is assessed via HPLC (e.g., retention time analysis under gradient conditions similar to EP 4 374 877 A2) .

Q. How can researchers address low yields in the cyclization step during synthesis?

Low yields in cyclization may arise from improper reaction conditions. Optimize acidic catalysts (e.g., boron trifluoride diethyl etherate for cyclopropane carboxylation) and temperature control. Monitor reaction progress via TLC or in-situ IR spectroscopy to detect intermediate formation. Post-reaction purification using flash chromatography (silica gel, ethyl acetate/hexane gradients) improves yield .

Q. What spectroscopic techniques are critical for confirming the stereochemistry of the trans isomer?

NOESY NMR is essential to confirm the trans configuration by analyzing spatial interactions between the 3-methylbenzoyl and carboxylic acid groups. Compare experimental data with computational density functional theory (DFT) predictions for nuclear Overhauser effect patterns. X-ray crystallography of crystalline derivatives (e.g., tert-butyl-protected intermediates) provides definitive stereochemical assignment .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved in the final product?

Enantiomeric separation requires chiral chromatography (e.g., Chiralpak IA/IB columns with hexane/isopropanol mobile phases). Alternatively, employ kinetic resolution using enantioselective enzymes (e.g., lipases) to hydrolyze specific stereoisomers of ester precursors, as demonstrated for trans-2-aminocyclopentane derivatives . Validate purity via circular dichroism (CD) or polarimetry .

Q. What strategies mitigate conflicting biological activity data in structure-activity relationship (SAR) studies?

Contradictory SAR data may arise from off-target interactions or variable assay conditions. Use competitive binding assays (e.g., radioligand displacement for receptor targets) and orthogonal assays (e.g., functional cAMP or calcium flux measurements). Cross-validate with molecular docking simulations to identify binding poses and rule out nonspecific effects .

Q. How can computational models predict metabolic stability of this compound?

Apply in silico ADMET tools (e.g., Schrödinger’s QikProp, SwissADME) to predict cytochrome P450 metabolism and phase II conjugation sites. Validate predictions with in vitro microsomal stability assays (human/rat liver microsomes + NADPH). For unstable metabolites, introduce steric hindrance (e.g., methyl groups) at vulnerable positions to block oxidation .

Q. What experimental designs address discrepancies in spectroscopic data between synthetic batches?

Batch-to-batch variability in NMR or LCMS data often stems from residual solvents or prototropic tautomerism . Use deuterated solvents (e.g., DMSO-d6 for carboxylic acid proton analysis) and control pH during sample preparation. For LCMS, employ high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.